2,2',3,4-Tetrachlorobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trichloro-4-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-4-2-1-3-7(9)8-5-6-10(14)12(16)11(8)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWHDNLIHDBVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073535 | |
| Record name | 2,2',3,4-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-59-9 | |
| Record name | 2,2',3,4-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16K551K7PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Distribution, Transport, and Fate of 2,2 ,3,4 Tetrachlorobiphenyl
Global and Regional Environmental Occurrence Patterns
The environmental distribution of 2,2',3,4-tetrachlorobiphenyl is a consequence of its physical and chemical properties, which govern its movement and partitioning across different environmental media.
Atmospheric Transport and Deposition Dynamics
Once released into the environment, this compound can undergo long-range atmospheric transport, contributing to its global distribution. cdc.gov Like other lower-chlorinated PCBs, it is semi-volatile, allowing it to partition between the gas phase and atmospheric particles. cdc.gov This partitioning is a critical factor in its atmospheric residence time and transport distance. Vapor-phase PCBs are generally more mobile and can be transported over greater distances. cdc.gov
Deposition from the atmosphere occurs through both wet and dry processes. Wet deposition involves the removal of PCBs from the atmosphere by precipitation, such as rain and snow. cdc.gov Dry deposition includes the gravitational settling of particle-bound PCBs and the direct transfer of gaseous PCBs to surfaces. Atmospheric deposition is a primary mechanism for the contamination of surface waters and terrestrial ecosystems with PCBs. cdc.gov
Aquatic System Distribution: Water Column, Sediment, and Biota Partitioning
In aquatic environments, this compound partitions between the water column, sediment, and biota. Its low water solubility and hydrophobic nature drive its association with particulate matter and sediments.
Water Column and Sediment Partitioning: In the water column, this compound can be present in a dissolved phase or sorbed to suspended solids. cdc.gov Due to its hydrophobicity, it has a strong tendency to adsorb to organic matter and sediment particles, leading to its accumulation in bottom sediments. nih.gov The partitioning between water and sediment is a key process governing its availability to aquatic organisms. The transport of PCBs from sediment back into the water column can occur through processes such as desorption, bioturbation, and erosion. mdpi.com
Biota Partitioning: this compound can be taken up by aquatic organisms from the water, sediment, and through their diet. cpcb.nic.in Its lipophilic nature leads to bioaccumulation in the fatty tissues of organisms. This process of bioaccumulation can result in the biomagnification of this compound through the food web, with concentrations increasing at higher trophic levels. cdc.gov
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| Log Octanol-Water Partition Coefficient (Log Kow) | 5.0 - 7.0 | PCBs | ymparisto.fi |
| Henry's Law Constant (atm·m³/mol) | 5.0 x 10-4 to 2.6 x 10-5 | PCBs (mono- to nonachlorobiphenyl) | nih.gov |
| Bioconcentration Factor (crustaceans) | 6400 | PCBs | ymparisto.fi |
Terrestrial System Distribution: Soil and Vegetation Uptake
In terrestrial ecosystems, this compound is primarily found in soil, with some uptake by vegetation.
Soil: The strong adsorption of PCBs to soil organic matter and clay particles limits their mobility and leaching into groundwater. nih.gov The persistence of this compound in soil can be on the order of months to years. nih.gov Lower chlorinated PCBs, such as tetrachlorobiphenyls, are generally more mobile in soil than their more highly chlorinated counterparts. researchgate.net
Vegetation Uptake: Plants can take up this compound from the soil through their roots and from the atmosphere via their leaves. The uptake of PCBs by plants is positively correlated with the soil concentration. mdpi.com Generally, the accumulation capacity is higher in roots than in stems and foliage. mdpi.com Lower chlorinated congeners are often taken up more readily by plants due to their greater mobility in the soil. mdpi.com
| Environmental Compartment | Dominant PCB Congeners/Homolog Groups | Key Findings | Reference |
|---|---|---|---|
| Urban Soils (Bucharest) | PCB 180, PCB 52 (stable presence) | A general decline in total PCBs was observed over two decades, but higher-chlorinated congeners showed fluctuating trends. | mdpi.com |
| Tropical Soils | Hexa-PCBs > Penta-PCBs > Tri-PCBs > Tetra-PCBs | The congener profile was dominated by PCB 28, followed by PCB 153 and PCB 138. | scirp.org |
| Root Vegetables | Lower chlorinated biphenyls more abundant in surface layers. | Concentration of PCBs was higher in roots than in shoots. | pjoes.com |
Indoor Environmental Presence in Research Contexts
Research has shown that indoor environments can have significantly higher concentrations of PCBs compared to outdoor air. nih.gov This is often due to the historical use of PCBs in building materials such as caulks, sealants, and in electrical equipment like fluorescent light ballasts. epa.govresearchgate.net These materials can act as long-term sources, releasing PCBs into the indoor air.
Studies have identified various PCB congeners in indoor air and dust, with the specific profile depending on the sources present. researchgate.net Research on airborne PCBs in schools and other buildings has highlighted the importance of understanding indoor sources and exposure pathways. nih.gov Emissions from flooring and wall materials have been shown to predict the congener distribution of PCBs in room air. nih.gov
Inter-compartmental Exchange Processes
The movement of this compound between different environmental compartments is a continuous process driven by its physicochemical properties.
Volatilization and Atmospheric Cycling
Volatilization is a key process for the entry of this compound into the atmosphere from contaminated soil and water surfaces. cdc.gov The rate of volatilization is influenced by factors such as temperature, wind speed, and the properties of the environmental matrix. ca.gov For instance, adsorption to sediments can limit the rate of volatilization from natural waters. escholarship.org
Once in the atmosphere, this compound participates in atmospheric cycling, which involves repeated cycles of volatilization and deposition. cdc.gov This cycling contributes to its widespread distribution, even to remote regions far from original sources. The relatively higher volatility of lower-chlorinated PCBs like tetrachlorobiphenyls facilitates their transport through this process. cdc.gov
Sediment-Water Exchange Dynamics
The interface between sediment and the overlying water column is a critical zone for the transport and fate of this compound. The movement of this compound between these two compartments is a dynamic process influenced by several factors.
Partitioning: Due to its hydrophobic nature, this compound preferentially sorbs to sediment particles. The extent of this partitioning is described by the sediment-water partition coefficient (Kd), which is influenced by the organic carbon content of the sediment. scispace.com
Resuspension and Deposition: Physical disturbances such as currents, storms, and dredging can resuspend contaminated sediments, releasing this compound back into the water column. oakland.edu Conversely, the settling of suspended particles removes the compound from the water and deposits it onto the sediment bed.
Diffusion: Molecular diffusion across the sediment-water interface also contributes to the exchange of this compound, although this is generally a slower process compared to particle-mediated transport.
Influence of Dissolved Organic Matter (DOM): Dissolved organic matter in the water can bind to this compound, increasing its apparent solubility and affecting its partitioning behavior. oakland.edu Studies on the related compound 2,2',4,4'-tetrachlorobiphenyl (B165808) have shown that aeration of anoxic porewater can increase its partitioning to DOM. oakland.edu
A study on the Hudson River estuary demonstrated the exchange of polychlorinated biphenyls between sediment and water, highlighting the dynamic nature of this process in a large river system. nih.gov
Soil-Atmosphere Interactions
The exchange of this compound between soil and the atmosphere is another important transport pathway that contributes to its widespread environmental distribution.
Volatilization: this compound present in surface soil can volatilize into the atmosphere. The rate of volatilization is influenced by factors such as soil temperature, moisture content, organic matter content, and the compound's vapor pressure.
Atmospheric Deposition: Conversely, atmospheric this compound can be deposited onto soil surfaces through both dry and wet deposition processes. This contributes to the contamination of soils in areas remote from primary sources.
Sorption to Soil Organic Matter: The sorption of this compound to soil organic matter plays a crucial role in its retention in the soil and influences its availability for volatilization and leaching. Research on other non-π-donor hydrophobic compounds, including other tetrachlorobiphenyls, has shown that pH does not significantly affect their sorption in soil, suggesting that interactions with soil organic matter are the primary control. acs.org
Environmental Persistence and Degradation Pathways
This compound is a persistent organic pollutant, meaning it resists degradation and can remain in the environment for long periods. researchgate.net However, it can be transformed through both abiotic and biotic processes.
Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)
Photodegradation: Sunlight can induce the degradation of PCBs. nih.gov This process, known as photolysis, involves the absorption of light energy, which can lead to the cleavage of carbon-chlorine bonds. The presence of sensitizers or catalysts, such as titanium dioxide (TiO2), can enhance the rate of photodegradation. nih.gov For instance, studies on other tetrachlorobiphenyls have shown that photodegradation is faster in the presence of TiO2 and an oxidant like hydrogen peroxide (H2O2). nih.gov
Hydrolysis: Hydrolysis, the reaction with water, is generally not a significant degradation pathway for PCBs under typical environmental conditions due to their chemical stability. who.int
Biotic Transformation Processes: Microbial Degradation
Microbial activity is a key factor in the ultimate breakdown of this compound in the environment. researchgate.net Microorganisms have evolved diverse metabolic pathways to transform and, in some cases, completely degrade PCBs. acs.orgresearchgate.net
Under anaerobic (oxygen-deficient) conditions, typically found in sediments and some soils, a process called reductive dechlorination is the primary mechanism for the breakdown of highly chlorinated PCBs. researchgate.net
In this process, anaerobic bacteria use the chlorinated biphenyl (B1667301) as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. epa.gov This process generally targets chlorine atoms in the meta and para positions of the biphenyl rings. epa.gov
Studies on the closely related congener 2,3,4,5-tetrachlorobiphenyl (B164871) have shown that it can be dechlorinated to 2,3,5-trichlorobiphenyl (B1345140) by the organohalide-respiring bacterium Dehalobium chlorocoercia DF-1. acs.org Research on sediment cultures has also demonstrated the reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl, with the involvement of Dehalococcoides-like bacterial populations. nih.gov The dechlorination of 2,3,4,6-tetrachlorobiphenyl (B164873) has been observed to be influenced by temperature, with different dechlorination products and rates occurring at different temperatures in sediments from different locations. asm.orgresearchgate.net
In the presence of oxygen, aerobic bacteria can degrade less chlorinated PCBs through oxidative pathways. uth.gr This process often occurs sequentially after anaerobic dechlorination has reduced the number of chlorine atoms on the biphenyl molecule. researchgate.net
The primary mechanism of aerobic degradation involves the action of dioxygenase enzymes, which introduce oxygen atoms into the biphenyl rings. colab.ws This initial attack, often at an unchlorinated or less chlorinated ring, leads to the formation of dihydroxybiphenyl intermediates. uth.gr These intermediates are then further metabolized, leading to ring cleavage and the formation of chlorobenzoic acids, which can be further degraded by some bacteria. uth.grcolab.ws
For example, Alcaligenes sp. JB1 has been shown to cometabolize 2,2',3,3'-tetrachlorobiphenyl. uva.nl The degradation of PCBs by aerobic bacteria is influenced by the chlorine substitution pattern, with some congeners being more readily degraded than others. uth.gr
Fungal Biotransformation Capabilities
The biotransformation of polychlorinated biphenyls (PCBs), including this compound, by fungi, particularly white-rot fungi, has been a subject of extensive research. These fungi possess powerful and non-specific extracellular enzyme systems capable of degrading a wide array of persistent organic pollutants.
Several fungal species have demonstrated the ability to degrade PCBs. The most extensively studied is the white-rot fungus Phanerochaete chrysosporium. nih.govtaylorfrancis.com This fungus has shown the capability to mineralize various PCB congeners. nih.gov However, the extent of degradation is highly dependent on the degree and pattern of chlorine substitution. For instance, studies have shown that while P. chrysosporium can extensively degrade lower chlorinated biphenyls, there is negligible mineralization of some tetrachlorobiphenyls and hexachlorobiphenyls. nih.govusda.gov In one study, after 28 days of incubation, there was little evidence of significant metabolism for 3,3',4,4'-tetrachlorobiphenyl (B1197948). nih.gov Another study observed approximately 9% mineralization of 2,2',4,4'-tetrachlorobiphenyl by P. chrysosporium. nih.gov A significant portion of the PCB, up to 61%, can become bound to the fungal biomass, a process that appears to be attributable to nonspecific adsorption. nih.govusda.gov
Other fungal species also contribute to PCB degradation. Species from the genus Aspergillus, such as Aspergillus niger, have been shown to metabolize PCB mixtures, particularly those with lower chlorine content (<42% by weight). usda.govkspsjournal.or.kr The degradation kinetics of various PCB congeners by Aspergillus niger were found to follow first-order kinetics, with the degradation rate decreasing as the lipophilicity (logP) of the congener increases. kspsjournal.or.kr White-rot fungi like Pleurotus ostreatus and Trametes versicolor are also recognized as efficient PCB transformers. nih.govmdpi.com Phlebia brevispora has been shown to degrade several toxic coplanar PCBs, including 3,3',4,4'-tetrachlorobiphenyl. nih.govresearchgate.net
The mechanism of fungal PCB degradation involves powerful oxidative enzymes, such as lignin (B12514952) peroxidases (LiP), manganese-dependent peroxidases (MnP), and laccases. nih.govresearchgate.net These enzymes are part of the fungi's ligninolytic system, which they naturally use to break down wood. mdpi.com The transformation of PCBs can lead to the formation of various metabolites. For example, studies with P. chrysosporium identified 4-chlorobenzoic acid and 4-chlorobenzyl alcohol as metabolites of 4,4'-dichlorobiphenyl (B164843) degradation. nih.govusda.gov Research on Phlebia brevispora detected meta-methoxylated metabolites from the degradation of several coplanar PCBs. nih.gov The transformation of PCBs can also result in hydroxylated derivatives, which are often more susceptible to further degradation. nih.gov
Table 1: Fungal Species and their Reported Capabilities in Degrading Tetrachlorobiphenyls
| Fungal Species | PCB Congener Studied | Key Findings | Reference(s) |
|---|---|---|---|
| Phanerochaete chrysosporium | 2,2',4,4'-Tetrachlorobiphenyl | Approximately 9% mineralization was observed. | nih.gov |
| Phanerochaete chrysosporium | 3,3',4,4'-Tetrachlorobiphenyl | Negligible mineralization and little evidence of significant metabolism after 28 days. A large fraction was bound to biomass. | nih.govusda.gov |
| Phlebia brevispora | 3,3',4,4'-Tetrachlorobiphenyl | Demonstrated degradation of this congener; meta-methoxylated metabolites were identified. | nih.govresearchgate.net |
| Aspergillus niger | Various PCBs | Degradation follows first-order kinetics; rate decreases with increasing chlorination/lipophilicity. | kspsjournal.or.kr |
| Pleurotus ostreatus | General PCBs | Considered one of the most documented and efficient PCB transformers among white-rot fungi. | nih.govmdpi.com |
Influence of Environmental Factors on Degradation Kinetics
The kinetics of this compound degradation are significantly influenced by a variety of environmental factors. These factors can affect the metabolic activity of microorganisms and the bioavailability of the compound itself. Key parameters include the degree of chlorination, pollutant concentration, temperature, pH, and the presence of other substances. uth.gr
The chemical structure of the PCB congener, specifically the number and position of chlorine atoms, is a primary determinant of its degradation rate. uth.gr Generally, the rate of biodegradation decreases as the number of chlorine atoms increases. nih.gov Highly chlorinated PCBs are more resistant to degradation due to their lower aqueous solubility and steric hindrance, which limits enzymatic attack. uth.gr For example, a study on the degradation of various PCBs in a Fenton-like system showed that the half-life increased with the number of chlorine atoms: 4-chlorobiphenyl (B17849) (1.8h), 4,4'-dichlorobiphenyl (3.5h), 2,4,4'-trichlorobiphenyl (B50444) (4.1h), and 2,2',4,4'-tetrachlorobiphenyl (11h). nih.gov
The concentration of the PCB is another critical factor. uth.gr While a certain concentration is required to induce microbial degradation activity, very high concentrations can be toxic to the microorganisms. Conversely, at very low, environmentally relevant concentrations (e.g., ng/L range), the degradation rate can be directly proportional to the substrate concentration, without an apparent threshold for the initiation of dechlorination. nih.govresearchgate.net
Environmental conditions such as pH and temperature play a crucial role. Microbial degradation processes are typically optimal within a specific pH and temperature range, which varies depending on the specific microbial species involved. For instance, a study investigating a goethite-catalyzed Fenton-like reaction for PCB degradation found that the degradation rate of 2,4,4'-trichlorobiphenyl decreased as the pH increased from 3 to 7. nih.gov Temperature can also affect the route of microbial dechlorination. researchgate.net
The presence of other organic substrates can stimulate PCB degradation. The addition of electron donors like acetate (B1210297), acetone, methanol (B129727), or glucose has been shown to increase the rate of dechlorination of Aroclor 1242, a commercial PCB mixture. uth.gr This process, known as co-metabolism, occurs when the microbes degrading the added substrate produce enzymes that incidentally degrade the PCB.
Table 2: Influence of Environmental Factors on PCB Degradation Kinetics
| Factor | Influence on Degradation Rate | Example/Observation | Reference(s) |
|---|---|---|---|
| Degree of Chlorination | Rate generally decreases with an increasing number of chlorine atoms. | The half-life of 2,2',4,4'-tetrachlorobiphenyl (11h) was significantly longer than that of 4-chlorobiphenyl (1.8h) in a chemical degradation study. | nih.gov |
| pH | Degradation is often pH-dependent, with optimal ranges for microbial enzymes. | In a goethite-catalyzed system, the degradation rate of 2,4,4'-trichlorobiphenyl decreased as pH increased from 3 to 7. | nih.gov |
| Substrate Concentration | Can be a limiting factor at low levels and inhibitory at high levels. | The dechlorination rate of 2,3,4,5-tetrachlorobiphenyl was found to be a linear function of its concentration at low, environmentally relevant levels. | nih.govresearchgate.net |
| Presence of Co-substrates | Addition of organic substrates (electron donors) can enhance dechlorination rates. | The addition of acetate, acetone, and methanol showed increased rates of dechlorination for Aroclor 1242. | uth.gr |
| Temperature | Affects microbial activity and can influence the degradation pathway. | PCB dechlorination has been observed at 12°C, a relevant temperature for remediation in temperate climates. | researchgate.net |
Bioaccumulation and Trophic Transfer Dynamics of 2,2 ,3,4 Tetrachlorobiphenyl
Mechanisms of Uptake and Bioaccumulation in Aquatic Organisms.researchgate.netoup.com
Aquatic organisms can take up 2,2',3,4-tetrachlorobiphenyl directly from the water and through their diet. researchgate.net The primary mechanism of uptake from water is passive diffusion across respiratory surfaces, such as gills in fish, and the body surface. Being a lipophilic, or fat-loving, compound, it readily partitions from the water into the lipid-rich tissues of aquatic organisms. oup.comrug.nl
Bioconcentration Factor (BCF) Studies
The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the water. It is the ratio of the chemical concentration in the organism to the concentration in the water at equilibrium. For PCBs, BCF values are closely related to their lipophilicity. insilico.eu
Bioaccumulation Factor (BAF) Studies
The Bioaccumulation Factor (BAF) provides a more comprehensive measure of a chemical's accumulation in an organism as it considers uptake from all environmental sources, including water, diet, and sediment. BAFs are particularly relevant for compounds like PCBs that are found in sediment and can be transferred through the food web. epa.gov
Studies have shown that BAFs for PCBs in zooplankton can be one to three orders of magnitude higher than those predicted by simple equilibrium partitioning, highlighting the importance of trophic transfer. researchgate.net For example, a study on the Hudson River calculated a log BAF of 6.27 for 2,3',4,4'-Tetrachlorobiphenyl. epa.gov
Bioaccumulation in Terrestrial Organisms
While the primary focus of many studies is on aquatic environments, PCBs also accumulate in terrestrial organisms. service.gov.uk The processes governing bioaccumulation in terrestrial ecosystems can be more complex, involving uptake from contaminated soil, ingestion of contaminated plants and prey, and inhalation of airborne particles. service.gov.ukservice.gov.uk
For terrestrial mammals, bioaccumulation models often consider a two-compartment system that includes the gastrointestinal tract and the rest of the organism's body. service.gov.uk These models help in predicting the concentration of PCBs in animals at higher trophic levels. service.gov.uk
Trophic Transfer and Biomagnification in Food Webs.oup.comdntb.gov.ua
Trophic transfer is the movement of contaminants from one trophic level to the next in a food web. rug.nl Biomagnification is the process by which the concentration of a contaminant increases at successively higher levels in the food web. rug.nlresearchgate.net PCBs, including this compound, are well-known to biomagnify. oup.com
This process occurs because these compounds are persistent, not easily metabolized or excreted, and are stored in the fatty tissues of organisms. rug.nl When a predator consumes prey containing PCBs, the contaminant is transferred and accumulates in the predator's body, leading to higher concentrations at the top of the food chain. pageplace.de The number of trophic steps in a food chain has been correlated with the magnitude of PCB transfer. oup.com
Factors Influencing Bioaccumulation Potential (e.g., Lipid Content, Conformation)
Several factors can influence the bioaccumulation potential of this compound and other PCBs:
Lipid Content: Organisms with higher lipid content tend to accumulate more PCBs because these compounds are lipophilic. oup.comrug.nl Studies have shown that fish lipids with a high phospholipid content accumulate significantly less tetrachlorobiphenyl than lipids with a low phospholipid content. oup.com
Conformation: The spatial arrangement of chlorine atoms on the biphenyl (B1667301) structure, known as the congener's conformation, affects its bioaccumulation potential. clu-in.org Coplanar PCBs, which have a flat structure, are of particular toxicological significance. waterquality.gov.au
Metabolism: The ability of an organism to metabolize and excrete PCBs can significantly reduce their bioaccumulation. oup.com Biotransformation is a key factor in the bioaccumulation of several persistent organic pollutants. oup.comresearchgate.net
Environmental Factors: Temperature can influence uptake and elimination rates of PCBs in organisms. researchgate.net
Metabolic Pathways and Biotransformation of 2,2 ,3,4 Tetrachlorobiphenyl in Biological Systems
General Principles of PCB Metabolism in Vertebrates
The metabolism of PCBs in vertebrates is a critical determinant of their toxicokinetics and biological effects. nih.gov Due to their lipophilic nature, PCBs tend to accumulate in fatty tissues such as the liver, adipose tissue, and skin. nih.gov The rate and extent of metabolism are heavily dependent on the degree and specific pattern of chlorine substitution on the biphenyl (B1667301) rings. nih.gov
The primary goal of PCB metabolism is to convert these nonpolar compounds into more water-soluble metabolites that can be more readily excreted from the body. iarc.fr This biotransformation is primarily carried out by a suite of enzymes, with the initial and rate-limiting step being oxidation, followed by conjugation reactions. iarc.fracs.org The general metabolic scheme involves the introduction of a hydroxyl group into the PCB molecule, which can then be further conjugated with endogenous molecules. nih.gov
Phase I Biotransformation Mechanisms: Hydroxylation and Oxidation
Phase I metabolism of PCBs involves the introduction or exposure of functional groups, most commonly a hydroxyl (-OH) group, onto the biphenyl structure. This process is primarily mediated by the cytochrome P450 monooxygenase system. nih.govwikipedia.org
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial oxidative metabolism of PCBs. nih.govwikipedia.org Different CYP isoforms exhibit varying degrees of selectivity for PCB congeners with specific chlorine substitution patterns. wikipedia.org The metabolism of PCBs can be catalyzed by different P450s, such as those induced by phenobarbital (B1680315) (PB-type) or 3-methylcholanthrene (B14862) (3-MC-type). PB-induced P450s tend to hydroxylate at the meta and para positions, while 3-MC-induced P450s favor ortho and meta positions. wikipedia.org
For tetrachlorobiphenyls, the presence of vicinal hydrogen atoms, particularly at the meta-para positions on at least one of the phenyl rings, generally facilitates metabolism. nih.gov Congeners that lack adjacent unchlorinated meta and para carbons are more resistant to metabolic breakdown. nih.gov While specific studies on the complete CYP isoform profile for 2,2',3,4-tetrachlorobiphenyl are limited, it is understood that CYP enzymes are responsible for its initial hydroxylation. t3db.ca
The primary products of Phase I metabolism of PCBs are hydroxylated PCBs (OH-PCBs). bioone.org The formation of these metabolites can occur through two main mechanisms: direct insertion of a hydroxyl group or via an arene oxide intermediate. bioone.org The latter can rearrange to form various phenolic metabolites.
For this compound (PCB 42), several hydroxylated metabolites have been identified, indicating its susceptibility to oxidative metabolism. nih.gov The potential sites for hydroxylation on the this compound molecule are numerous, leading to a variety of possible OH-PCB congeners. nih.gov
Table 1: Identified Hydroxylated Metabolites of this compound (PCB 42)
| Metabolite Name | Abbreviation |
|---|---|
| 4-hydroxy-2,2',3,4'-tetrachlorobiphenyl | 4-OH-PCB 42 |
| 5-hydroxy-2,2',3,4'-tetrachlorobiphenyl | 5-OH-PCB 42 |
| 6-hydroxy-2,2',3,4'-tetrachlorobiphenyl | 6-OH-PCB 42 |
| 3'-hydroxy-2,2',3,4'-tetrachlorobiphenyl | 3'-OH-PCB 42 |
| 5'-hydroxy-2,2',3,4'-tetrachlorobiphenyl | 5'-OH-PCB 42 |
| 6'-hydroxy-2,2',3,4'-tetrachlorobiphenyl | 6'-OH-PCB 42 |
This table is based on documented hydroxylated metabolites of PCB 42. The formation of these metabolites is a result of Phase I biotransformation. nih.gov
Phase II Biotransformation Mechanisms: Conjugation Pathways
Following Phase I hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules to the hydroxyl group, which further increases their water solubility and facilitates their elimination from the body. acs.org
Glucuronidation and sulfation are two major Phase II conjugation pathways for OH-PCBs. acs.org Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). t3db.caacs.org These enzymes transfer glucuronic acid and a sulfonate group, respectively, from high-energy donor molecules to the hydroxyl group of the OH-PCB. t3db.caacs.org
The resulting glucuronide and sulfate (B86663) conjugates are more polar and are readily excreted in bile and urine. t3db.ca While specific data on the glucuronidation and sulfation of this compound metabolites are not extensively detailed in the literature, it is a well-established pathway for many other OH-PCB congeners. acs.org
In addition to glucuronidation and sulfation, some PCB metabolites can be transformed into methylsulfonyl-PCBs (MeSO2-PCBs). acs.org This pathway is particularly relevant for PCB congeners that can form arene oxide intermediates in positions that allow for conjugation with glutathione (B108866) (GSH). acs.org Following a series of enzymatic steps including the action of glutathione S-transferases (GSTs), the glutathione conjugate is further metabolized to a cysteine conjugate, which can then be cleaved and methylated to form the final methylsulfonyl metabolite. acs.org The formation of MeSO2-PCBs is highly dependent on the chlorine substitution pattern of the parent PCB. acs.org
Excretion Pathways and Rates of Metabolites
The elimination of this compound metabolites from biological systems primarily occurs via biliary and fecal excretion, with the urinary pathway playing a lesser role. iarc.fr Following their formation, mainly in the liver, polar metabolites such as hydroxylated and conjugated forms are transported into the bile. The bile is then secreted into the small intestine, and the metabolites are subsequently eliminated from the body in the feces. iarc.fr A smaller fraction of water-soluble conjugates may be released into the bloodstream and filtered by the kidneys for excretion in the urine. iarc.fr Lactation is another potential excretion route for the parent compound and its lipophilic metabolites in mammals. iarc.fr
Specific quantitative excretion rates for this compound are not extensively documented in scientific literature. However, studies on other tetrachlorobiphenyl isomers provide insight into the likely patterns and rates of elimination. For instance, research on 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) in mice demonstrated that the fecal route is dominant. In one study, approximately 80% of the administered dose was excreted in the feces within five days, while only 4.9% was found in the urine, mostly in the form of conjugated metabolites. The presence of high levels of metabolites in the intestinal contents of rats exposed to other PCBs further supports the significance of the biliary-fecal excretion pathway. acs.org
| Excretion Route | Percentage of Administered Dose (%) | Primary Form of Metabolite | Reference |
|---|---|---|---|
| Feces | ~80% | Unmetabolized TCB, Hydroxylated Metabolites | iarc.fr |
| Urine | ~4.9% | Conjugated Hydroxylated Metabolites | iarc.fr |
Note: This table presents data for 3,3',4,4'-tetrachlorobiphenyl as specific quantitative data for this compound is limited. The data is intended to be illustrative of general tetrachlorobiphenyl excretion patterns.
Comparative Metabolic Profiles Across Species
The metabolic profile of this compound and other PCBs varies significantly across different species. These differences are largely attributed to variations in the expression and activity of metabolic enzymes, particularly the cytochrome P450 isozymes. nih.gov The specific isoforms of CYP enzymes present in an animal's liver determine the rate and position of hydroxylation on the PCB molecule, leading to different metabolite profiles. nih.gov
The structure of the PCB congener itself is a critical factor. The position of chlorine atoms influences which sites on the molecule are accessible to metabolic enzymes. For this compound, the presence of an unchlorinated adjacent meta-para position on the dichlorophenyl ring could be a potential site for metabolism. Studies on other tetrachlorobiphenyls have identified a range of mono- and di-hydroxylated metabolites, as well as their sulfate and glucuronide conjugates, with the specific isomers formed being highly species-dependent.
| PCB Isomer | Species | Observed Metabolite Types | Reference |
|---|---|---|---|
| 3,3',4,4'-TCB (PCB 77) | Mouse | Hydroxylated-TCBs, Dihydroxy-TCBs, Conjugates | iarc.fr |
| 3,3',4,4'-TCB (PCB 77) | Fish (Scup) | Hydroxylated-TCBs | |
| 2,2',5,5'-TCB (PCB 52) | Rat | Hydroxylated-TCBs, Sulfated-TCBs, Methylated-TCBs | nih.govbiorxiv.org |
| General PCBs | Birds (American Kestrel) | Hydroxylated-PCBs, Methylsulfonylated-PCBs |
Note: This table illustrates the species-dependent nature of PCB metabolism using data from various tetrachlorobiphenyl isomers due to the limited availability of comparative data specifically for this compound.
Mechanisms of Action of 2,2 ,3,4 Tetrachlorobiphenyl at the Cellular and Molecular Levels
Aryl Hydrocarbon Receptor (AhR) Activation and Gene Transcription Modulation
The interaction of PCBs with the Aryl Hydrocarbon Receptor (AhR) is a primary mechanism driving many of their toxicological effects. However, the affinity of this interaction is highly dependent on the specific congener's structure.
The classical mechanism of AhR activation begins when a ligand binds to the cytosolic AhR, which is part of a protein complex. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. t3db.camedchemexpress.com Inside the nucleus, the AhR heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.
The ability of a PCB congener to bind to the AhR is strongly influenced by its planarity. Coplanar PCBs, such as 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), which lack chlorine atoms at the ortho positions, can adopt a flat, planar conformation that fits well into the ligand-binding pocket of the AhR, making them potent agonists. osti.gov In contrast, 2,2',3,4-tetrachlorobiphenyl possesses two chlorine atoms at ortho positions (2 and 2'). These ortho-substituted chlorines create steric hindrance, forcing the two phenyl rings to twist relative to each other, resulting in a non-planar conformation. This non-planar structure significantly reduces the congener's ability to bind to the AhR. osti.govnih.gov Consequently, this compound is expected to be a very weak AhR agonist. Some di-ortho substituted PCBs have even been shown to act as AhR antagonists in certain biological systems. For instance, 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) has demonstrated antagonistic effects on AhR-mediated gene expression in mouse hepatoma cells. nih.gov
A well-characterized downstream effect of AhR activation is the induction of a battery of xenobiotic-metabolizing enzymes, most notably cytochrome P450 1A1 (CYP1A1). nih.gov The induction of CYP1A1 is a hallmark of exposure to potent AhR agonists like 3,3',4,4'-tetrachlorobiphenyl. nih.gov This induction is a direct result of the AhR/ARNT complex binding to DREs in the CYP1A1 gene promoter.
Given that this compound is predicted to be a very weak AhR agonist due to its di-ortho substitution, its capacity to induce CYP1A1 is expected to be negligible compared to coplanar congeners. Structure-activity relationship studies consistently show that di-ortho substituted PCBs are poor inducers of AhR-dependent enzymes like CYP1A1. osti.gov For example, 2,2',5,5'-tetrachlorobiphenyl has been shown to inhibit the induction of ethoxyresorufin-O-deethylase (EROD), an activity primarily catalyzed by CYP1A1, in mouse cells. nih.gov
Beyond the induction of metabolizing enzymes, AhR activation can lead to widespread changes in gene expression, affecting pathways involved in cell growth, differentiation, and inflammation. nih.gov However, these effects are typically associated with potent AhR agonists. For a weak agonist like this compound, significant alterations in the expression of the broader suite of AhR-responsive genes are not anticipated. Any such effects would likely only occur at very high concentrations and be of a much lower magnitude than those observed with coplanar PCBs.
| Compound | Structure | AhR Binding Affinity | CYP1A1 Induction |
|---|---|---|---|
| This compound | Di-ortho substituted, non-coplanar | Predicted to be very low | Predicted to be very weak/negligible |
| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Non-ortho substituted, coplanar | High | Potent inducer |
| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Di-ortho substituted, non-coplanar | Low / Antagonistic in some species | Weak inducer / Inhibitor |
Oxidative Stress Induction and Antioxidant Response Modulation
An important mechanism of toxicity for many PCB congeners, particularly non-coplanar ones, that is independent of AhR activation, is the induction of oxidative stress. scirp.org This involves an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.
While direct studies on this compound are lacking, research on other non-coplanar PCBs indicates they can stimulate ROS production. nih.gov This can occur through various mechanisms, including the disruption of cellular signaling pathways and the metabolic activation of the PCB molecule itself. The metabolism of PCBs by cytochrome P450 enzymes can produce hydroxylated metabolites, which can be further oxidized to semiquinones and quinones. scirp.org These quinone metabolites can undergo redox cycling, a process that generates superoxide (B77818) radicals and other ROS, leading to cellular damage. scirp.org Additionally, some non-coplanar PCBs have been shown to induce ROS by affecting cellular components like NADPH oxidase. nih.gov
Mitochondria are both a primary source and a major target of cellular ROS. nih.gov Several studies on non-coplanar tetrachlorobiphenyls have demonstrated their ability to impair mitochondrial function. For example, 2,2',5,5'-tetrachlorobiphenyl has been shown to inhibit mitochondrial respiration in rat liver mitochondria. researchgate.net This inhibition affects multiple components of the oxidative phosphorylation system, including the respiratory and phosphorylation subsystems, and can increase the leakiness of the inner mitochondrial membrane. researchgate.net
Specifically, some tetrachlorobiphenyl isomers have been identified as inhibitors of specific complexes within the electron transport chain. nih.gov For instance, 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB118) exposure has been linked to mitochondrial damage and a decrease in the expression of genes related to the mitochondrial respiratory chain. nih.govresearchgate.net Such disruption of the electron transport chain can lead to an increased "leak" of electrons, which then react with molecular oxygen to form superoxide radicals, a primary type of ROS. nih.gov This impairment of oxidative phosphorylation not only increases oxidative stress but also compromises the cell's ability to produce ATP, the primary energy currency. While not directly demonstrated for this compound, its structural similarity to other non-coplanar PCBs suggests it may share the potential to disrupt mitochondrial bioenergetics.
| Compound | Observed Effect | Potential Mechanism |
|---|---|---|
| 2,2',5,5'-Tetrachlorobiphenyl | Inhibition of mitochondrial respiration | Inhibition of respiratory and phosphorylation subsystems, increased membrane leak |
| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | Increased ROS production, mitochondrial damage | Decreased expression of mitochondrial respiratory chain genes |
| This compound | (Predicted) Induction of oxidative stress and mitochondrial dysfunction | (Inferred) Similar to other non-coplanar PCBs via metabolic activation and/or direct effects on mitochondria |
Endocrine System Modulation Mechanisms
The endocrine system is a significant target for this compound and other related polychlorinated biphenyls (PCBs), which are recognized as endocrine-disrupting chemicals (EDCs). nih.govnih.gov These compounds can interfere with hormonal signaling at multiple levels, including hormone synthesis, transport, and receptor interaction. nih.gov The specific mechanisms of action often depend on the specific PCB congener. nih.gov
One primary mechanism of endocrine disruption by certain tetrachlorobiphenyls is the interaction with nuclear receptors. oup.com For example, the congener 3,4,3',4'-tetrachlorobiphenyl (also known as PCB 77) has been demonstrated to act as an estrogen, with its effects mediated through the estrogen receptor (ER). oup.comoup.com This estrogenic activity has been confirmed across multiple assay systems, including competitive binding to the ER, induction of ER binding to DNA, and regulation of estrogen-responsive genes. oup.comoup.com Such interactions can lead to inappropriate activation of estrogenic pathways, potentially disrupting normal reproductive function and development. nih.gov
Beyond the reproductive system, tetrachlorobiphenyls also significantly impact the thyroid hormone system. nih.gov Developmental exposure to PCBs has been linked to hypothyroxinemia, characterized by decreased serum levels of the thyroid hormone thyroxine (T4). nih.gov Studies on the congener 3,4,3',4'-tetrachlorobiphenyl have shown that prenatal exposure leads to decreased total T4 levels in both dams and their offspring. nih.govresearchgate.net While the direct molecular interactions with thyroid hormone receptors have not been definitively demonstrated, the consistent observation of reduced circulating T4 levels points to a clear disruption of thyroid hormone homeostasis. nih.gov This disruption is a critical concern, as thyroid hormones are essential for normal brain development. nih.govfucobi.org
Table 1: Summary of Endocrine Modulation Mechanisms by Tetrachlorobiphenyls
| Endocrine Target | Mechanism of Action | Observed Effect | Relevant Congener Studied | Source |
|---|---|---|---|---|
| Estrogen System | Binds to and activates the Estrogen Receptor (ER). | Mimics the action of estrogen, regulating estrogen-responsive genes and cell growth. | 3,4,3',4'-Tetrachlorobiphenyl (PCB 77) | oup.comoup.com |
| Thyroid System | Interferes with thyroid hormone homeostasis. | Decreases serum concentrations of total thyroxine (T4). | 3,4,3',4'-Tetrachlorobiphenyl (PCB 77) | nih.govnih.gov |
| Hypothalamic-Pituitary-Gonadal (HPG) Axis | Disrupts signaling along the HPG axis. | Alters circulating gonadal hormones and reproductive function. | General PCBs | nih.gov |
Immune System Response Modulation Mechanisms
This compound and related compounds exert significant immunomodulatory effects, altering the function and response of immune cells. These actions can impair the body's ability to respond to pathogens and contribute to chronic inflammation.
Macrophages are highly plastic cells that can adopt different phenotypes, broadly classified as pro-inflammatory (M1-like) or anti-inflammatory (M2-like), in response to environmental cues. nih.gov Research demonstrates that PCBs can induce a shift in macrophage polarization, pushing anti-inflammatory macrophages toward a more inflammatory state. nih.gov This process, known as phenotypic switching, is a critical mechanism of PCB immunotoxicity. nih.gov
In healthy tissues, M2-like macrophages help maintain homeostasis. nih.gov However, upon exposure to certain PCBs, these macrophages can be reprogrammed to an M1-like phenotype, which is characterized by the release of inflammatory cytokines. nih.gov This switch contributes to a self-propagating cycle of tissue inflammation. nih.gov
This phenotypic change is closely linked to immunometabolic reprogramming. PCB-exposed macrophages undergo significant metabolic alterations, showing an increased dependence on aerobic glycolysis for energy production. nih.gov This metabolic shift is a hallmark of the pro-inflammatory M1 phenotype and supports the heightened inflammatory state of the cell. nih.gov
Table 2: PCB-Induced Changes in Macrophage Phenotype and Metabolism
| Parameter | State in Anti-inflammatory (M2-like) Macrophage | State after PCB Exposure | Source |
|---|---|---|---|
| Phenotype | Anti-inflammatory (M2-like) | Pro-inflammatory (M1-like) | nih.gov |
| Primary Metabolic Pathway | Oxidative Phosphorylation | Aerobic Glycolysis | nih.gov |
| Function | Maintain homeostasis, resolve inflammation | Promote inflammation, recruit other immune cells | nih.gov |
A key aspect of immune modulation by tetrachlorobiphenyls is the alteration of cytokine production. Cytokines are signaling proteins that orchestrate inflammatory and immune responses. Studies on the congener 3,3′,4,4′-tetrachlorobiphenyl (PCB 77) have shown that it can significantly alter the production of key cytokines in macrophages. nih.govkoreascience.krnih.gov
In experiments using lipopolysaccharide (LPS)-stimulated macrophages, pretreatment with PCB 77 was found to suppress the production of both the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govnih.govkjpp.net This dual suppression suggests a complex dysregulation of the inflammatory response rather than a simple pro- or anti-inflammatory effect. The modulation of cytokine profiles can disrupt the delicate balance required for an effective and well-regulated immune response. nih.govnih.gov The mechanism for this alteration may be linked to the compound's effect on ion channels, such as the human Kv1.3 channel, which is implicated in immune function. nih.govkoreascience.krnih.govkjpp.net
Neurotransmitter System Modulation Mechanisms
The developing and adult nervous systems are particularly vulnerable to the toxic effects of PCBs. nih.gov The mechanisms underlying this neurotoxicity are multifaceted, involving direct interference with neuronal signaling, gene expression, and structural development. nih.govnih.gov
Exposure to PCBs can lead to significant changes in gene expression within neural tissues, affecting pathways crucial for neuronal function. nih.govresearchgate.net Transcriptomic analysis of dopaminergic neurons exposed to PCBs revealed the suppression of pathways related to oxidative phosphorylation, synaptic function, and neurotransmitter release. nih.gov These findings suggest that PCBs can impair the fundamental processes of energy metabolism and communication between neurons at the genetic level. nih.gov
Furthermore, developmental exposure to PCBs has been shown to alter the expression of genes associated with both neurodevelopmental and neurodegenerative diseases. researchgate.net This indicates that the compound can disrupt the genetic blueprint guiding the formation and maintenance of the nervous system, potentially leading to long-term functional deficits. researchgate.net
Dendrites are the branched projections of a neuron that receive signals from other neurons. Proper dendritic growth and arborization are fundamental for establishing functional neural circuits. Several studies have shown that certain non-dioxin-like PCBs can promote dendritic growth and spine formation in neurons. researchgate.netnih.gov
Research Findings on this compound's Interaction with Kv1.3 and Kv1.5 Ion Channels Remain Undocumented
Initial investigations into the scientific literature and toxicological databases have not yielded specific research detailing the mechanisms of action of this compound on membrane transport and its modulation of Kv1.3 and Kv1.5 ion channels.
Polychlorinated biphenyls (PCBs) are a broad class of 209 distinct chemical compounds, known as congeners, each with a unique arrangement of chlorine atoms on its biphenyl (B1667301) structure. This structural variance leads to significant differences in their physical, chemical, and toxicological properties. Consequently, the biological effects observed for one PCB congener cannot be extrapolated to another.
While there is a body of research on the effects of various PCB congeners on ion channel function, specific data for this compound (also known as PCB-42) concerning its interaction with the voltage-gated potassium channels Kv1.3 and Kv1.5 is not available in the reviewed scientific literature.
It is important to note that studies have been conducted on other tetrachlorobiphenyl isomers, such as 3,3',4,4'-tetrachlorobiphenyl (PCB-77). Research has shown that PCB-77 can modulate the function of Kv1.3 channels, highlighting the potential for PCBs to interfere with ion channel activity. However, due to the principles of isomer-specific toxicity, these findings cannot be attributed to this compound.
Therefore, the specific subsections of the requested article, "5.6. Membrane Transport and Ion Channel Modulation" and "5.6.1. Interaction with Kv1.3 and Kv1.5 Channels," cannot be developed at this time due to the absence of direct scientific evidence for the compound . Further empirical research is required to elucidate the potential effects of this compound on these specific cellular and molecular pathways.
Advanced Analytical Methodologies for 2,2 ,3,4 Tetrachlorobiphenyl
Sample Preparation and Extraction Techniques for Complex Matricesnih.govcromlab-instruments.es
Effective sample preparation is a critical first step in the analytical workflow for 2,2',3,4-tetrachlorobiphenyl. The primary goal is to extract the analyte from the sample matrix (e.g., soil, sediment, water, biological tissue) and remove interfering compounds that could affect the accuracy of the final measurement. nih.govcromlab-instruments.es
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of PCBs from aqueous samples. epa.govwsu.eduunitedchem.com The method involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the analytes of interest. unitedchem.com Interferences are washed away, and the target analytes are then eluted with a small volume of an appropriate solvent. wsu.eduunitedchem.com
For PCB analysis, C18 (octadecyl-bonded silica) is a common stationary phase due to its hydrophobic nature, which effectively retains nonpolar compounds like this compound from polar matrices such as water. unitedchem.com The procedure generally involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the PCBs with a nonpolar solvent like n-hexane or a mixture of n-hexane and dichloromethane. nih.gov SPE offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. wsu.edunih.gov A study on isolating PCBs from human serum demonstrated the effectiveness of an off-line SPE procedure, achieving recoveries between 99-120% for various PCB congeners. nih.gov
For solid and semi-solid matrices, various solvent extraction techniques are employed to separate this compound from the sample. The choice of method often depends on the matrix type, required extraction efficiency, and laboratory resources. Common solvents used for PCB extraction include hexane (B92381), acetone, and dichloromethane, often in mixtures to optimize polarity and extraction efficiency. nih.govtandfonline.com
Modern extraction techniques offer significant improvements over traditional methods like Soxhlet extraction by reducing extraction time and solvent volume. epa.govthermofisher.com
Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nih.govthermofisher.com This technique can reduce extraction times to minutes compared to hours for conventional methods. thermofisher.com
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvents and sample, accelerating the extraction of analytes from the matrix. epa.govtandfonline.comnelac-institute.org Studies have shown that MAE can achieve high recoveries of PCBs from soil samples in as little as 30 minutes. tandfonline.com
Pressurized Liquid Extraction (PLE) combines elevated temperatures and high pressures to achieve fast and efficient extraction of PCBs from various environmental samples, including tissues and sediments. nih.gov
| Technique | Principle | Typical Solvents | Advantages | Reference |
|---|---|---|---|---|
| Accelerated Solvent Extraction (ASE) / Pressurized Fluid Extraction (PFE) | Uses high temperature and pressure to enhance extraction efficiency and speed. | Hexane/Acetone, Dichloromethane/Acetone | Fast, automated, reduced solvent consumption. | epa.govthermofisher.com |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents, accelerating analyte transfer from matrix. | Hexane/Acetone | Very fast, reduced solvent use, efficient. | tandfonline.comnelac-institute.org |
| Pressurized Liquid Extraction (PLE) | Combines elevated temperature and pressure for rapid extraction from solid matrices. | Hexane/Acetone, Dichloromethane/Acetone | Fast, efficient, highly automated. | nih.gov |
After initial extraction, the sample extract often contains co-extracted substances that can interfere with chromatographic analysis. waters.combiotage.com A clean-up step is therefore essential to remove these interferences. Florisil chromatography is a widely used and effective clean-up method for PCB analysis. waters.combiotage.comunitedchem.comgeorgia.gov
Florisil is a synthetic magnesium silicate (B1173343) adsorbent used in normal-phase chromatography. waters.comsorbtech.com The procedure involves passing the hexane-based sample extract through a column packed with Florisil. georgia.gov Polar interfering compounds are retained by the polar Florisil adsorbent, while the nonpolar PCBs, including this compound, pass through and are collected. biotage.comunitedchem.com This process significantly reduces matrix effects, leading to cleaner chromatograms and protecting the analytical instrument from contamination. waters.com The effectiveness of the Florisil media can be impacted by the presence of water, so samples and media must be adequately dried for optimal performance. biotage.com
Chromatographic Separation Techniquescromlab-instruments.esnih.gov
Following sample preparation and clean-up, the extract is analyzed using high-resolution chromatographic techniques to separate this compound from other PCB congeners and remaining matrix components.
Gas Chromatography with an Electron Capture Detector (GC-ECD) is the most common and established technique for the quantitative analysis of PCBs. clu-in.orgepa.gov This method is particularly well-suited for halogenated compounds like this compound due to the high sensitivity of the ECD to electronegative species. nih.govmeasurlabs.com
In this technique, the sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, narrow capillary column. tdi-bi.com The separation of different PCB congeners is achieved based on their boiling points and interaction with the column's stationary phase. As each compound elutes from the column, it enters the ECD. measurlabs.com The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady electrical current. measurlabs.com When electronegative compounds like PCBs pass through, they capture electrons, causing a measurable drop in the current, which is proportional to the concentration of the analyte. measurlabs.com GC-ECD is known for its exceptional sensitivity, with method detection limits for PCBs in the low microgram per kilogram (µg/kg) range for soil and sub-microgram per liter (µg/L) range for water. clu-in.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of this compound. While GC-ECD is often more sensitive, GC-MS provides greater selectivity and definitive identification of the analyte. cromlab-instruments.esclu-in.org It is frequently used to confirm the results obtained by GC-ECD. cromlab-instruments.es
Similar to GC-ECD, the separation of compounds occurs in the gas chromatograph. However, instead of an ECD, the eluting compounds enter a mass spectrometer. Inside the MS, molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). scielo.br The resulting mass spectrum is a unique "fingerprint" for a specific compound, allowing for unambiguous identification of this compound, even in the presence of co-eluting compounds. tue.nl By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced. scielo.br
| Technique | Principle of Detection | Strengths | Limitations | Reference |
|---|---|---|---|---|
| GC-ECD | Detects electron-capturing compounds (e.g., halogens) by measuring a drop in a constant current. | Extremely high sensitivity for halogenated compounds; robust and widely used. | Less selective; identification is based on retention time alone, which can lead to false positives. | nih.govmeasurlabs.com |
| GC-MS | Separates and detects ionized molecules and their fragments based on mass-to-charge ratio. | Highly selective and specific; provides structural information for definitive compound identification. | Generally less sensitive than GC-ECD; more complex and expensive instrumentation. | clu-in.orgscielo.br |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the fractionation of PCB congeners prior to instrumental analysis. oup.com Its primary role in PCB analysis is not typically for final quantification but for sample cleanup and separation of PCBs into groups based on their structural characteristics, such as the number of ortho-substituted chlorine atoms. nih.gov This separation is critical because co-elution of different congeners can interfere with accurate quantification in subsequent analyses like gas chromatography. nih.gov
A common HPLC approach involves using a stationary phase, such as activated carbon, which can effectively separate planar (non-ortho) and non-planar (ortho-substituted) PCBs. nih.gov For instance, a method utilizing an activated carbon column with a gradient elution system—starting with n-hexane-dichloromethane and followed by toluene (B28343)—has proven effective. nih.gov This methodology allows for the collection of distinct fractions containing di-ortho, mono-ortho, and non-ortho PCBs, which can then be analyzed individually. nih.gov The separation is based on the planarity of the PCB molecules; planar congeners interact more strongly with the carbon stationary phase. The use of both forward and reverse elution with toluene helps to ensure the recovery of all congener groups. nih.gov The effectiveness of HPLC as a cleanup and fractionation tool is demonstrated by high average recoveries for di-ortho (97%), mono-ortho (92%), and non-ortho (96%) PCBs from samples. nih.gov
The choice of mobile phase is critical and can be adjusted to optimize separation. basicmedicalkey.com For neutral compounds like PCBs, the balance between polarity and lipophilicity determines the elution time. basicmedicalkey.com A simple HPLC method using a porous graphitic carbon column with hexane as a single solvent and employing a back-flushing technique has also been reported for separating coplanar from non-planar congeners. oup.com
Capillary Column Gas-Liquid Chromatography
Capillary column gas-liquid chromatography (GC), also known as high-resolution gas chromatography (HRGC), is the cornerstone for the separation and quantification of individual PCB congeners, including this compound. cdc.gov The high efficiency of capillary columns, which can possess hundreds of thousands of theoretical plates, provides superior resolution compared to older packed column methods, making it possible to separate a large number of the 209 possible PCB congeners. cdc.govtue.nl
The separation is achieved on a long (e.g., 30-60 meters), narrow-bore fused silica (B1680970) capillary column coated with a thin film of a stationary phase. oup.com The choice of stationary phase is critical for selectivity. Nonpolar stationary phases, such as those with 5% phenyl and 95% dimethylpolysiloxane (e.g., DB-5MS), are commonly used and show good selectivity for PCB congeners. scielo.br The separation mechanism relies on the differential partitioning of congeners between the inert carrier gas (mobile phase, typically helium or hydrogen) and the stationary phase. gcms.cz
Instrumental parameters are optimized to achieve the best separation. This includes the temperature program, carrier gas flow rate, and injector temperature. oup.comnih.gov A typical temperature program starts at a lower temperature and gradually ramps up to a higher temperature to elute the congeners in order of their boiling points and interaction with the stationary phase. oup.com While complete separation of all 209 congeners on a single column has not been achieved, modern capillary GC methods can separate the most environmentally and toxicologically significant congeners. cdc.gov The combination of capillary GC with sensitive detectors, such as an electron capture detector (ECD) or a mass spectrometer (MS), provides the low detection limits required for trace-level analysis of PCBs in various matrices. cdc.govnih.gov
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Column Type | Fused Silica Capillary | oup.com |
| Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | oup.com |
| Stationary Phase | 5% Phenyl 95% Dimethylpolysiloxane (or similar) | scielo.br |
| Carrier Gas | Helium or Hydrogen | oup.comgcms.cz |
| Injector Temperature | ~260-300°C | oup.comnih.gov |
| Detector | Mass Spectrometer (MS) or Electron Capture (ECD) | cdc.govnih.gov |
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the definitive technique for the identification and quantification of PCBs. nih.govnih.gov It provides a high degree of selectivity and sensitivity, allowing for the confirmation of congener identity based on both chromatographic retention time and mass-to-charge ratio (m/z). nih.gov High-resolution mass spectrometry (HRMS) offers even greater specificity, enabling the measurement of exact masses and further reducing potential interferences. cdc.gov
EPA Method 1668, for example, utilizes HRGC/HRMS to measure individual PCB congeners in various matrices like water, soil, and tissue. cdc.gov This method can achieve extremely low detection limits, in the range of picograms per liter (pg/L) for water and nanograms per kilogram (ng/kg) for soil or tissue samples. cdc.gov
Selected Ion Monitoring (SIM) Techniques
To enhance sensitivity for trace-level analysis, GC-MS is often operated in the selected ion monitoring (SIM) mode. wikipedia.orgeaslab.com Instead of scanning a full range of masses, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, such as this compound. taylorandfrancis.com For PCBs, the most intense ions in the molecular ion cluster (M+) are typically monitored. Since chlorine has two stable isotopes (³⁵Cl and ³⁷Cl), each PCB congener produces a unique isotopic pattern in its mass spectrum. For a tetrachlorobiphenyl, the characteristic ions corresponding to the molecular cluster would be monitored. nih.gov
This approach significantly increases the signal-to-noise ratio because the instrument spends more time detecting the ions of interest, resulting in lower detection limits compared to full-scan mode. easlab.com The selection of both a primary (quantification) ion and a secondary (confirmation) ion, along with their expected isotopic abundance ratio, provides high confidence in the identification of the congener. epa.gov
| Compound Class | Characteristic Ions Monitored | Purpose |
|---|---|---|
| Tetrachlorobiphenyls (e.g., 2,2',3,4-TCB) | m/z 290, 292 | Quantification and confirmation based on isotopic pattern |
| Pentachlorobiphenyls | m/z 324, 326 | Quantification and confirmation based on isotopic pattern |
| Hexachlorobiphenyls | m/z 358, 360 | Quantification and confirmation based on isotopic pattern |
Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is considered a primary method for achieving the highest accuracy and precision in quantifying PCB congeners. researchgate.netsigmaaldrich.com This technique involves adding a known amount of an isotopically labeled version of the target congener (e.g., ¹³C₁₂-2,2',3,4-Tetrachlorobiphenyl) to the sample before extraction and cleanup. epa.gov
This labeled compound serves as an internal standard that behaves almost identically to the native (unlabeled) analyte throughout the entire analytical process, including extraction, cleanup, and injection. cdc.gov Any losses of the native analyte during sample preparation will be matched by proportional losses of the labeled standard. Quantification is based on the measured ratio of the response of the native congener to the response of its labeled analog. sigmaaldrich.com This approach effectively corrects for matrix effects and variations in recovery, making the results highly reliable and independent of sample recovery efficiency. cdc.govresearchgate.net
Quality Assurance and Quality Control in PCB Analysis
Rigorous quality assurance (QA) and quality control (QC) procedures are essential to ensure that data from PCB analysis is accurate, reliable, and defensible. pcbtok.comtopfastpcba.com The entire analytical process, from sample collection to final data reporting, must be governed by a strict QA/QC plan. pcbonline.com
Key components of a robust QA/QC program for PCB analysis include:
Method Blanks: Analyzing a clean matrix to ensure that no contamination is introduced from laboratory glassware, reagents, or instruments. gcms.cz
Calibration: Establishing a calibration curve with a series of standards to define the quantitative range of the instrument. Regular checks (continuing calibration verification) are performed to ensure the instrument remains stable. shimadzu.com
Certified Reference Materials (CRMs): Analyzing materials with known concentrations of PCBs to verify the accuracy of the entire analytical method. researchgate.net
Laboratory Control Spikes (LCS): Spiking a clean matrix with a known amount of target analytes to assess the method's accuracy and recovery in the absence of sample-specific matrix interferences.
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Adding known amounts of analytes to actual samples to evaluate the effect of the sample matrix on the analytical method's performance and to assess precision. shimadzu.com
Internal Standards: Using labeled compounds, as in isotope dilution, or other appropriate standards to correct for variations in instrument response and recovery. epa.gov
Data Validation: A formal review process to ensure that all QC criteria are met and that the reported data is of acceptable quality. cdc.gov
Adherence to standardized methods, such as those published by the EPA, and obtaining relevant certifications (e.g., ISO) are also critical components of quality assurance. pcbonline.comlevisonenterprises.com
Emerging Analytical Technologies for Congener-Specific Analysis
While GC-MS remains the gold standard, research continues into new and improved analytical technologies for congener-specific PCB analysis. The goal is to enhance resolution, improve sensitivity, reduce analysis time, and provide more comprehensive characterization of complex mixtures.
One area of advancement is the development of novel GC stationary phases designed to provide unique selectivity for difficult-to-separate PCB congeners. nih.gov For example, stationary phases based on tetraphenyl porphyrin have shown potential for resolving specific PCB isomer pairs that are challenging to separate on standard columns. nih.gov
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) is another powerful emerging technique. GCxGC uses two different columns with orthogonal separation mechanisms, providing vastly increased peak capacity and resolving power. This allows for a much more detailed separation of complex mixtures like PCBs, revealing congeners that might be hidden or co-eluting in traditional one-dimensional GC analysis.
Furthermore, advancements in machine learning and computational chemistry are being explored to predict the properties and instrument responses of congeners for which authentic analytical standards are not available, which could aid in the semi-quantification of a wider range of PCBs and their metabolites. diva-portal.org These emerging technologies hold the promise of providing an even more complete picture of PCB contamination in the environment.
Comparative Studies of 2,2 ,3,4 Tetrachlorobiphenyl with Other Pcb Congeners
Structure-Activity Relationships in Environmental Fate and Transport
The environmental journey of a PCB congener—its movement through air, water, and soil, and its partitioning into sediments and biota—is dictated by its physicochemical properties, which are a direct consequence of its molecular structure. Key structural features influencing the environmental fate and transport of PCBs include the degree of chlorination and the number of chlorine atoms in the ortho positions (2, 2', 6, and 6').
2,2',3,4-Tetrachlorobiphenyl is a mono-ortho substituted tetrachlorobiphenyl. The presence of a single chlorine atom in an ortho position forces a rotation between the two phenyl rings, resulting in a non-planar or twisted conformation. This contrasts with non-ortho substituted congeners, such as 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), which can adopt a planar or flat configuration. This structural difference has significant implications for their environmental partitioning. Planar congeners, due to their flat shape, can interact more strongly with the flat surfaces of sediment particles and organic matter, leading to greater sorption and persistence in these compartments. escholarship.org
In contrast, the non-planar structure of this compound reduces its ability to sorb as strongly to sediments compared to its planar counterparts. escholarship.org This can result in a greater propensity for transport in the water column and potentially increased bioavailability to aquatic organisms. The degree of chlorination also plays a role; as a tetrachlorobiphenyl, it is semi-volatile and can be transported in the atmosphere, though to a lesser extent than lower chlorinated congeners.
Comparative Biotransformation Pathways and Metabolite Formation
Once in an organism, PCBs can be metabolized by enzymes, primarily the cytochrome P450 (CYP) system, into various metabolites. The rate and products of this biotransformation are highly dependent on the congener's structure, particularly the presence of adjacent unsubstituted carbon atoms.
The metabolism of PCBs generally proceeds through hydroxylation, forming hydroxylated PCBs (OH-PCBs). researchgate.net These OH-PCBs can then be further conjugated to form sulfates or glucuronides, or undergo further oxidation to form dihydroxylated metabolites. epa.gov For this compound, the presence of unsubstituted meta and para positions makes it susceptible to enzymatic attack. The specific sites of hydroxylation on this compound have not been extensively detailed in comparative studies, but based on the metabolism of other tetrachlorobiphenyl isomers, it is expected to form several mono- and di-hydroxylated metabolites.
The chlorine substitution pattern significantly influences which CYP enzymes are involved. Non-ortho substituted (dioxin-like) PCBs are primarily metabolized by CYP1A enzymes, whereas multiple ortho-substituted PCBs are substrates for CYP2B enzymes. nih.gov As a mono-ortho substituted congener, this compound can be a substrate for both enzyme families, leading to a potentially complex mixture of metabolites.
For example, studies on other tetrachlorobiphenyls have shown distinct metabolic profiles. 3,3',4,4'-tetrachlorobiphenyl (PCB 77) is metabolized to several hydroxylated forms, with 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl being a major product in some species. nih.gov In contrast, the metabolism of di-ortho substituted congeners like 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) can lead to different hydroxylated products, such as 3-OH-PCB 52 and 4-OH-PCB 52. nih.gov The specific metabolites of this compound are likely to differ from these due to its asymmetric chlorine substitution, influencing its toxicokinetics and potential for endocrine disruption.
Differences in Molecular Mechanisms of Action
The toxicity of PCB congeners is mediated through various molecular mechanisms, which are largely determined by their ability to adopt a planar configuration.
AhR-Dependent vs. AhR-Independent Mechanisms
The primary mechanism of toxicity for planar PCBs is their ability to bind to and activate the aryl hydrocarbon receptor (AhR). nih.gov This binding initiates a cascade of events leading to the expression of genes, including those for CYP1A enzymes, and results in a spectrum of toxic effects similar to those of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This is known as an AhR-dependent or "dioxin-like" mechanism.
This compound, being a mono-ortho substituted congener, has a reduced but not entirely absent ability to bind to the AhR. Its binding affinity is significantly lower than that of planar, non-ortho congeners like PCB 77 and the highly potent 3,3',4,4',5-pentachlorobiphenyl (PCB 126). whoi.edu This suggests that this compound can elicit weak dioxin-like responses.
In contrast, many non-planar, particularly di-ortho substituted, PCBs have very low affinity for the AhR and exert their toxic effects through AhR-independent mechanisms. nih.gov These can include disruption of intracellular signaling pathways, interference with neurotransmitter systems, and alteration of calcium homeostasis. For example, some non-planar congeners are known to be neurotoxic by affecting dopamine and serotonin levels in the brain. tandfonline.com Given its structure, this compound has the potential to act through both weak AhR-dependent pathways and AhR-independent mechanisms, contributing to a complex toxicological profile.
Non-planar vs. Planar Congener Activities
The structural differences between non-planar and planar congeners lead to distinct toxicological activities. Planar congeners like PCB 77 are primarily associated with developmental and reproductive toxicity, immunotoxicity, and carcinogenicity through the AhR pathway. tandfonline.com
Non-planar congeners, including this compound, are often implicated in neurotoxic effects. nih.gov Studies on various non-planar congeners have demonstrated their ability to alter neurobehavioral outcomes. For instance, maternal exposure to the di-ortho substituted PCB 47 (2,2',4,4'-tetrachlorobiphenyl) has been shown to affect motor activity in offspring. nih.gov While specific neurotoxic studies on this compound are limited, its structural similarity to other neurotoxic non-planar congeners suggests a potential for similar effects. The table below summarizes the key differences in the activities of planar and non-planar congeners.
| Feature | Planar Congeners (e.g., PCB 77) | Non-planar Congeners (e.g., this compound, PCB 52) |
| Structure | No ortho chlorines, can adopt a flat conformation. | One or more ortho chlorines, resulting in a twisted conformation. |
| Primary Mechanism | AhR-dependent (Dioxin-like). | Primarily AhR-independent (Non-dioxin-like). |
| AhR Binding Affinity | High. | Low to negligible. |
| Key Toxic Effects | Developmental and reproductive toxicity, immunotoxicity, carcinogenicity. | Neurotoxicity, disruption of intracellular signaling. |
Relative Bioaccumulation Potential of Specific Congeners
Bioaccumulation, the process by which a chemical concentrates in an organism over time, is a key factor in the environmental risk of PCBs. The bioaccumulation potential of a PCB congener is influenced by its lipophilicity (tendency to dissolve in fats), which generally increases with the degree of chlorination, and its susceptibility to metabolic breakdown.
As a tetrachlorobiphenyl, this compound is lipophilic and has the potential to bioaccumulate in the fatty tissues of organisms. nih.gov However, its bioaccumulation is also influenced by its metabolism. Congeners that are more readily metabolized are generally less bioaccumulative. The presence of unsubstituted adjacent carbon atoms in the structure of this compound makes it a target for metabolism, which can reduce its bioaccumulation potential compared to more resistant congeners.
Application of Congener-Specific Data in Environmental Assessment Methodologies
The recognition that different PCB congeners have distinct toxicological properties has led to the development of congener-specific environmental assessment methodologies. These approaches move beyond simply measuring total PCBs and aim to provide a more accurate picture of the potential risks.
For dioxin-like congeners, the Toxic Equivalency Factor (TEF) approach is widely used. wikipedia.org This method assigns a TEF value to each dioxin-like compound, including planar and some mono-ortho PCBs, which represents its potency relative to TCDD (which has a TEF of 1.0). The total toxic equivalency (TEQ) of a mixture is then calculated by summing the concentrations of each congener multiplied by its TEF. Mono-ortho PCBs, including congeners structurally similar to this compound, have been assigned TEF values, although they are considerably lower than those for non-ortho congeners, reflecting their weaker AhR-agonist activity. nih.govnih.gov
For non-dioxin-like congeners, particularly those with neurotoxic potential, the concept of Neurotoxic Equivalency Factors (NEQs) has been proposed. nih.gov This approach aims to quantify the neurotoxic potential of a PCB mixture relative to a reference neurotoxic congener. As a non-planar congener, data on the neurotoxic effects of this compound could be incorporated into such a framework. The use of these congener-specific assessment tools allows for a more refined and scientifically sound evaluation of the risks posed by PCB contamination in the environment. tandfonline.com
Ecological Risk Assessment Methodologies and Environmental Management Principles for 2,2 ,3,4 Tetrachlorobiphenyl
Methodological Frameworks for Ecological Risk Assessment
The ecological risk assessment of 2,2',3,4-Tetrachlorobiphenyl is often conducted within the broader framework established for dioxin-like compounds, due to its similar mechanism of action. federalregister.gov A primary methodology employed is the Toxicity Equivalence (TEQ) approach. federalregister.govregulations.gov This method uses Toxicity Equivalency Factors (TEFs) to estimate the combined risks of complex mixtures of polychlorinated dioxins (PCDDs), furans (PCDFs), and biphenyls (PCBs). federalregister.govregulations.gov The TEF for an individual congener represents its potency relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). regulations.gov
This framework is organized in accordance with the U.S. Environmental Protection Agency's (EPA) Guidelines for Ecological Risk Assessment and is intended to assist scientists in applying the methodology consistently. federalregister.govepa.gov The process involves converting concentrations of individual congeners like this compound into a total TCDD toxic equivalent concentration, which can then be evaluated against known toxicological data for TCDD. regulations.gov While the TEQ approach is considered a valuable screening tool, it is acknowledged that it carries uncertainties and that results should ideally be verified with site-specific field data to ensure the theoretical risks are representative of actual conditions. regulations.gov Risk assessment methods can range from conservative, quotient-based approaches to more sophisticated probabilistic and joint probability curve assessments to characterize the potential for adverse effects on aquatic organisms. mdpi.com
Conceptual Models for Environmental Exposure Pathways
Understanding the movement and fate of this compound in the environment is critical for assessing exposure. A conceptual model for its environmental exposure pathways begins with a source of contamination, which then moves through various environmental media and transport mechanisms to a point of exposure where a receptor population may be affected. nih.gov The process of "fate and transport" describes how the chemical's nature may change and where it moves as it travels through the environment. cdc.gov
For hydrophobic compounds like PCBs, key physicochemical properties such as water solubility and the octanol/water partition coefficient (Kow) are critical in determining their environmental distribution. clu-in.org The primary transport route for PCBs into aquatic systems is often through industrial waste streams into receiving waters. researchgate.net Once in the environment, these compounds can be found in air, water, sediments, and soils. researchgate.net
A generalized conceptual model involves the following stages:
Source: Industrial discharge, spills, or leaching from contaminated sites.
Environmental Media & Transport:
Water: Transport in dissolved form or adsorbed to suspended particles. clu-in.org
Sediment: Accumulation in bottom sediments due to low water solubility and high affinity for organic matter. researchgate.net
Soil: Contamination through atmospheric deposition or direct spills.
Air: Volatilization from water or soil surfaces, allowing for long-range transport. nih.gov
Exposure Point: Contaminated water, sediment, or soil where organisms live.
Exposure Route:
Ingestion: Organisms consuming contaminated water, sediment, or prey. nih.gov
Dermal Contact: Direct contact with contaminated media. nih.gov
Inhalation: Inhalation of volatilized compounds, particularly for lower-chlorinated congeners. nih.gov
Receptor Population: Aquatic organisms, benthic invertebrates, fish, birds, mammals, and humans who may be exposed through the food chain. nih.govresearchgate.net
Due to their persistence and lipophilicity, PCBs bioaccumulate in fatty tissues and are biomagnified up the food chain, leading to higher concentrations in organisms at higher trophic levels. researchgate.netresearchgate.net
Bioavailability Assessment in Contaminated Sediments
A significant portion of this compound in aquatic environments resides in sediments. However, only a fraction of this sediment-associated contamination is typically bioavailable for uptake by organisms. nih.gov Bioavailability is often linked to the contaminant's desorption kinetics from sediment particles. nih.gov
Research on the closely related congener 3,3',4,4'-tetrachlorobiphenyl (B1197948) demonstrates that its desorption from sediment can be a multiphasic process, characterized by rapidly, slowly, and very slowly desorbing fractions. nih.gov It is generally assumed that the bioavailable fraction corresponds to the rapidly and possibly the slowly desorbing portions of the contaminant. nih.gov
Methods like Tenax extraction are used to experimentally determine these desorbing fractions. nih.gov However, studies have shown that such laboratory methods, which involve fully mixed conditions, may overestimate the bioavailable fraction in whole sediments where diffusion limitations can be severe. nih.gov Bioaccumulation in benthic invertebrates such as Lumbriculus variegatus, Chironomus tentans, and Hyalella azteca has been observed to decrease with increasing sediment concentration of the tetrachlorobiphenyl, suggesting that bioavailability is not a simple linear function of total concentration. nih.gov Factors such as the amount and type of organic carbon in the sediment can significantly influence the sorption and retention of PCBs, thereby affecting their bioavailability. researchgate.net
| Parameter | Finding for 3,4,3',4'-Tetrachlorobiphenyl | Implication for Bioavailability Assessment |
| Desorption Kinetics | Triphasic at 22°C (rapid, slow, very slow); Biphasic at 10°C. nih.gov | Temperature affects the rate at which the compound becomes available from sediment. |
| Concentration Effect | Biota sediment accumulation factors (BSAFs) decreased with increasing sediment concentration. nih.gov | Bioavailability is inversely related to the total concentration in the sediment. |
| Tenax Extraction | Overestimated the bioavailable fraction compared to bioaccumulation in organisms. nih.gov | Laboratory desorption tests may not fully capture in-situ bioavailability due to diffusion limits. |
| Limiting Factors | Severe diffusion limitations in whole sediment were identified as the likely cause for decreased bioavailability. nih.gov | Physical structure and composition of the sediment matrix are critical controlling factors. |
This table is based on data for 3,4,3',4'-tetrachlorobiphenyl, a related tetrachlorobiphenyl congener, as presented in the cited research. nih.gov
Bioremediation and Bioremediation Enhancement Strategies
Bioremediation offers an environmentally sound approach to managing PCB-contaminated sites by using microorganisms to degrade or transform these pollutants. wikipedia.org For this compound, this process can occur through different biological pathways and can be enhanced using various techniques.
Microbial Communities and Enzymatic Pathways
The microbial degradation of PCBs is a complex process that often requires the synergistic action of different microbial communities under varying environmental conditions. uth.gr
Aerobic Degradation: Under aerobic conditions, bacteria utilize a biphenyl (B1667301) (bph) catabolic pathway to oxidize the PCB molecule. nih.gov The process is initiated by a key enzyme, biphenyl dioxygenase (BphA), which attacks the biphenyl structure. nih.gov The position and number of chlorine atoms influence the rate of this initial enzymatic attack. uth.gr For tetrachlorobiphenyls, some bacterial strains like Alcaligenes eutrophus and Pseudomonas putida attack the molecule at the 2,3-position, while others, like Corynebacterium, can attack at the 3,4-position. uth.gr Subsequent enzymatic steps involving a dehydrogenase (BphB), a ring-cleavage dioxygenase (BphC), and a hydrolase (BphD) lead to the formation of chlorobenzoic acids, which can be further mineralized by other bacteria. nih.gov
Anaerobic Degradation: In anoxic environments like deep sediments, anaerobic bacteria can remove chlorine atoms from the biphenyl rings in a process called reductive dechlorination. nih.govnih.gov This process is a form of dehalorespiration, where the bacteria use the chlorinated compound as an electron acceptor. nih.gov Reductive dechlorination is particularly effective for highly chlorinated PCBs and often targets chlorines in the meta and para positions first, producing less chlorinated congeners that can then be degraded aerobically. nih.govnih.gov For example, the dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) in sediment cultures has been shown to preferentially remove the para chlorine, resulting in the formation of 2,3,5-trichlorobiphenyl (B1345140). nih.gov
| Enzyme/Process | Role in Degradation | Pathway | Key Microbial Genera |
| Biphenyl 2,3-Dioxygenase (BphA) | Initiates degradation by adding two hydroxyl groups to an aromatic ring. nih.gov | Aerobic | Pseudomonas, Alcaligenes, Burkholderia uth.gruva.nl |
| Biphenyl 3,4-Dioxygenase | Alternative initial attack, adding hydroxyl groups at the 3,4-position. uth.gr | Aerobic | Corynebacterium uth.gr |
| 2,3-Dihydroxybiphenyl 1,2-Dioxygenase (BphC) | Cleaves the aromatic ring of the dihydroxylated intermediate. nih.gov | Aerobic | Pseudomonas, Burkholderia nih.gov |
| Reductive Dechlorination | Sequential removal of chlorine atoms, replacing them with hydrogen. nih.gov | Anaerobic | Dehalococcoides nih.gov |
Bioaugmentation and Biostimulation Techniques
To overcome the limitations of natural attenuation, bioremediation can be actively enhanced through bioaugmentation or biostimulation. medcraveonline.com
Bioaugmentation involves introducing specific, pre-grown microbial strains or consortia with known PCB-degrading capabilities to a contaminated site. medcraveonline.comnih.gov This strategy is particularly useful when the indigenous microbial population lacks the necessary degradative genes or is present in insufficient numbers. nih.gov Successful bioaugmentation with a PCB-dechlorinating enrichment culture has been shown to achieve extensive dechlorination of tetrachlorobiphenyls in sediments. nih.gov
Biostimulation focuses on modifying the environment to stimulate the existing native microbial populations capable of degrading the contaminant. medcraveonline.commdpi.com This is often achieved by adding nutrients, electron donors (for anaerobic dechlorination), or electron acceptors (for aerobic degradation). nih.govfrontiersin.org For example, the addition of an electron donor like H₂ (supplied via elemental iron) can stimulate dechlorinators, although its success depends on the presence of an adequate indigenous population capable of utilizing it. nih.gov
Role of Electrochemistry in Bioremediation
A novel and promising strategy for enhancing in-situ bioremediation is the use of electrochemistry. nih.gov Applying a low-voltage electric current to contaminated sediments can provide a cost-effective method for delivering electron donors and acceptors to stimulate microbial activity. frontiersin.orgnih.gov
In sediment-based bio-electrochemical reactors (BERs), electrodes are used to control the redox potential of the environment. semanticscholar.orgnih.gov
Bioanode Stimulation: Applying a positive potential (anodic) has been shown to markedly enhance the dechlorination of 2,3,4,5-tetrachlorobiphenyl in sediments from an electronic waste site. frontiersin.orgcapes.gov.br This process enriched for electrochemically active bacteria like Geobacter and various dechlorinating bacteria, which were responsible for the transformation. capes.gov.br
Biocathode Stimulation: Applying a negative potential (cathodic) can provide electrons to stimulate reductive dechlorination. nih.gov The use of a BER poised at -0.50V substantially enhanced the reduction of 2,3,4,5-tetrachlorobiphenyl, especially when an additional carbon source like acetate (B1210297) was added. nih.gov
This electrolytic biostimulation can promote both anaerobic dechlorination and aerobic degradation, leading to a more complete removal of PCBs. nih.gov Research indicates that applying a low current can remove approximately 60% of weathered Aroclors from sediments in just 88 days. nih.gov
| Electrochemical Approach | Target Process | Key Findings for Tetrachlorobiphenyls |
| Bioanode Stimulation (+0.2 V) | Enhanced Anaerobic Dechlorination | 58% transformation of 2,3,4,5-tetrachlorobiphenyl in 110 days (82% with acetate). capes.gov.br |
| Biocathode Stimulation (-0.50 V) | Enhanced Reductive Dechlorination | Substantially enhanced reduction of 2,3,4,5-tetrachlorobiphenyl, further accelerated by acetate and surfactant addition. nih.gov |
| Low-Current Electrolysis | Concurrent Anaerobic/Aerobic Degradation | Achieved ~60% removal of weathered Aroclors in 88 days, inducing complete degradation of some PCBs. nih.gov |
| Iron Oxide Addition in BERs | Enhanced Dechlorination | Addition of iron oxides significantly enhanced the rate and extent of 2,3,4,5-tetrachlorobiphenyl transformation. semanticscholar.org |
Phytoremediation Potential and Mechanisms
The phytoremediation of PCBs, including this compound, is a multifaceted process involving several key mechanisms: phytoextraction, phytotransformation, and rhizodegradation. nih.gov While research specifically targeting this compound is limited, studies on other tetrachlorobiphenyl congeners and PCBs in general provide significant insights into its potential for plant-based remediation.
Phytoextraction and Translocation: The initial step in phytoremediation is the uptake of the contaminant from the soil by the plant's root system. The efficiency of this uptake is influenced by the physicochemical properties of the PCB congener, such as its hydrophobicity, and by plant-specific characteristics. Studies on other lesser-chlorinated PCBs in hybrid poplars suggest that these compounds can be taken up by the roots and translocated to other parts of the plant, including the stem and leaves. However, the extent of translocation often varies depending on the specific congener.
Phytotransformation: The Plant's Metabolic Defense: Once absorbed, this compound can undergo transformation within the plant tissues through various enzymatic pathways. This process, known as phytotransformation, aims to detoxify the compound. Key enzymes involved in the metabolism of xenobiotics in plants include cytochrome P450 monooxygenases, peroxidases, and glutathione (B108866) S-transferases.
Research on the closely related 3,3',4,4'-tetrachlorobiphenyl has demonstrated that plants like poplars and switchgrass are capable of metabolic processes such as hydroxylation and dechlorination. nih.gov These reactions introduce hydroxyl groups to the biphenyl structure and remove chlorine atoms, respectively, generally leading to less toxic and more water-soluble compounds. It is plausible that this compound undergoes similar metabolic transformations. The potential degradation products could include hydroxylated tetrachlorobiphenyls and trichlorobiphenyls.
Rhizodegradation: The Power of the Root Zone: The rhizosphere, the soil region immediately surrounding the plant roots, is a hotbed of microbial activity. Plants release exudates, such as organic acids, sugars, and amino acids, which can stimulate the growth and metabolic activity of soil microorganisms. nih.gov This enhanced microbial degradation of contaminants in the rhizosphere is termed rhizodegradation.
Soil microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of PCBs. Some microbial strains possess the enzymatic machinery to degrade PCBs through pathways involving dioxygenase enzymes, which can cleave the aromatic rings of the biphenyl structure. For instance, the white-rot fungus Phanerochaete chrysosporium has shown the ability to degrade various PCB congeners. usda.govnih.gov While direct evidence for the rhizodegradation of this compound is not yet abundant, the established role of the rhizosphere in degrading other PCBs strongly suggests its importance for this congener as well.
Interactive Data on Phytoremediation Studies of Tetrachlorobiphenyls
| Plant Species | PCB Congener | Observed Mechanism(s) | Key Findings |
| Hybrid Poplar (Populus deltoides × nigra) | 3,3',4,4'-Tetrachlorobiphenyl | Phytotransformation (Hydroxylation, Dechlorination) | Demonstrated in vivo metabolism, producing hydroxylated and dechlorinated metabolites. nih.gov |
| Switchgrass (Panicum virgatum) | 3,3',4,4'-Tetrachlorobiphenyl | Phytotransformation (Dechlorination) | Showed evidence of dechlorination but not hydroxylation, indicating species-specific metabolic capabilities. nih.gov |
| Various Plant Cell Cultures | Various Tetrachlorobiphenyls | Phytotransformation | In vitro studies have shown that various plant cell cultures can metabolize tetrachlorobiphenyls. nih.gov |
Research Findings and Future Directions:
Current research indicates a significant potential for the phytoremediation of this compound. The combined actions of plant uptake, metabolic transformation, and enhanced microbial degradation in the rhizosphere can contribute to the removal of this contaminant from the environment.
However, to fully harness the potential of phytoremediation for this specific congener, further research is imperative. Future studies should focus on:
Screening and identifying hyperaccumulating or high-efficiency metabolizing plant species for this compound.
Elucidating the specific metabolic pathways and enzymes involved in its transformation within different plant species.
Identifying and characterizing the key microbial players in the rhizosphere that contribute to the degradation of this compound.
Optimizing environmental conditions to enhance the efficacy of phytoremediation, including soil amendments and agronomic practices.
Conducting field trials to validate laboratory findings and assess the performance of phytoremediation under real-world conditions.
By addressing these research gaps, a more comprehensive understanding of the phytoremediation potential and mechanisms for this compound can be achieved, paving the way for the development of sustainable and cost-effective environmental management strategies.
Emerging Research Directions and Future Perspectives on 2,2 ,3,4 Tetrachlorobiphenyl Research
Elucidating Undiscovered Metabolic Pathways and Metabolite Structures
The biotransformation of PCBs is a complex process that significantly influences their toxicity and persistence in organisms. nih.gov While it is generally understood that the liver is the primary site for PCB metabolism through hydroxylation and subsequent conjugation, the specific metabolic fate of 2,2',3,4-tetrachlorobiphenyl is not fully characterized. cdc.gov
Future research is directed towards identifying novel metabolites and pathways. The metabolism of PCBs is primarily catalyzed by the cytochrome P-450 monooxygenase system, leading to the formation of hydroxylated metabolites (OH-PCBs). cdc.gov For this compound, several potential monohydroxylated metabolites are theoretically possible, though their formation and biological activity require further investigation. nih.gov Recent studies on other lower-chlorinated PCBs have also provided evidence of previously unreported metabolic pathways, such as dechlorination, which could also be relevant for PCB 42. acs.org Advanced analytical techniques, such as high-resolution mass spectrometry, are crucial tools in this endeavor, enabling the identification of previously unknown metabolites in biological samples. nih.gov Characterizing these novel structures is the first step in understanding whether they represent detoxification products or more toxic, reactive intermediates.
Table 1: Theoretically Possible Monohydroxylated Metabolites of this compound
| Metabolite Name |
| 4-OH-PCB 42 |
| 5-OH-PCB 42 |
| 6-OH-PCB 42 |
| 3'-OH-PCB 42 |
| 5'-OH-PCB 42 |
| 6'-OH-PCB 42 |
Source: Adapted from "Metabolism and metabolites of polychlorinated biphenyls (PCBs)" nih.gov
Advanced Mechanistic Studies at the Subcellular Level
Understanding how this compound interacts with cellular components is key to deciphering its mechanisms of toxicity. Research is moving beyond broad toxicity assessments to pinpoint interactions at the subcellular level. This includes investigating effects on organelles such as the mitochondria and the endoplasmic reticulum, and examining impacts on cellular signaling pathways.
Toxicokinetic studies are fundamental to this area of research. For instance, studies on American kestrels have examined the bioaccumulation and clearance of 42 different PCB congeners, providing insights into how structural features affect their persistence in the body. nih.govoup.com Congeners with vicinal meta-para hydrogen substituents on a phenyl ring tend to be cleared more readily, a structural characteristic relevant to PCB 42. nih.govoup.com Future studies will likely focus on creating detailed toxicokinetic models for specific congeners like this compound to predict their distribution and persistence within different tissues and cellular compartments. nih.govresearchgate.net Such models are essential for interpreting biomonitoring data and assessing risks associated with exposure. oup.com
Development of Novel Bioremediation Technologies
The persistence of PCBs in the environment necessitates the development of effective and sustainable remediation strategies. nih.gov Bioremediation, which uses microorganisms to degrade pollutants, is a promising and environmentally friendly approach. wikipedia.org Research in this area is focused on identifying and engineering microbes with enhanced capabilities to break down specific and often recalcitrant PCB congeners like this compound.
Microbial degradation of PCBs can occur through both aerobic and anaerobic pathways. wikipedia.org Aerobic degradation often involves the biphenyl (B1667301) catabolic pathway, encoded by bph genes, which breaks down less chlorinated congeners. nih.gov Anaerobic bacteria can reductively dechlorinate more highly chlorinated PCBs, making them more susceptible to subsequent aerobic degradation. wikipedia.orgnih.gov
Future bioremediation research will focus on:
Identifying Novel Microbes: Isolating and characterizing new bacterial and fungal strains, such as species of Rhodococcus, Burkholderia, and the cyanobacterium Anabaena PD-1, with high degradation efficiency for a wide range of PCBs, including tetrachlorobiphenyls. nih.govnih.govdtu.dk
Genetic Engineering: Using genetic modification techniques to enhance the enzymatic pathways of known PCB-degrading microorganisms to improve their effectiveness against specific congeners. nih.gov
Phytoremediation: Investigating the role of plants and their associated root-zone microbes (rhizosphere) in stimulating the breakdown of PCBs in contaminated soils. nih.gov
Combined Approaches: Developing sequential anaerobic-aerobic treatment systems to achieve more complete degradation of complex PCB mixtures found in the environment. nih.gov
Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) in Research
The advent of "omics" technologies has revolutionized toxicology by allowing for a broad, systems-level view of biological responses to chemical exposures. biorxiv.org Integrating transcriptomics (the study of the complete set of RNA transcripts) and metabolomics (the study of the complete set of small-molecule metabolites) into PCB research can reveal the molecular mechanisms underlying the effects of this compound.
Recent studies using these technologies on PCB mixtures have demonstrated their power:
Transcriptomics: Single-cell transcriptomics of liver tissue from mice exposed to a PCB mixture revealed significant changes in gene expression related to endoplasmic reticulum stress, drug metabolism, and immune responses. biorxiv.org Other studies have shown that PCB exposure can alter the expression of genes involved in synaptic function and cellular metabolism in the brain and that responses can be sex-specific. researchgate.netnih.gov
Metabolomics: Studies on other tetrachlorobiphenyls have used metabolomics to identify alterations in endogenous metabolites in serum and have helped to characterize complex metabolite profiles, including sulfated and methylated forms, in various tissues. nih.govbiorxiv.org
Future research will apply these powerful tools specifically to this compound to build a detailed picture of its molecular fingerprint, identify sensitive biomarkers of exposure, and elucidate the pathways it perturbs.
Refinement of Environmental Fate and Transport Models for Congener-Specific Predictions
Predicting where this compound will accumulate in the environment is crucial for assessing exposure risks. sdu.dk Environmental fate and transport models are computational tools used for this purpose, but their accuracy depends on having precise, congener-specific input parameters. clu-in.orgresearchgate.net A key research direction is the refinement of these models to better predict the behavior of individual PCBs.
This involves:
Precise Physicochemical Data: Accurately measuring key properties for this compound, such as its water solubility, octanol-water partition coefficient (Kow), and Henry's law constant, which govern its partitioning between air, water, soil, and biota. clu-in.org
Improving Multimedia Models: Enhancing existing multimedia models, which simulate the movement and fate of chemicals across different environmental compartments, to incorporate congener-specific data. researchgate.net Sensitivity analyses of these models have shown that parameters like emission rates and transport velocity are critical for accurate predictions. researchgate.net
Bioaccumulation Modeling: Developing and validating toxicokinetic models that can predict the bioaccumulation and biomagnification of specific congeners like this compound in food webs. nih.govresearchgate.net
Addressing Data Gaps in Less Studied Environmental Compartments and Ecosystems
While PCBs are known to be globally distributed, significant data gaps remain regarding their concentrations and behavior in many parts of the world and in specific environmental compartments. golfodulce.org Future research must prioritize monitoring and investigation in these understudied areas to build a complete picture of the environmental burden of congeners like this compound.
Recent discoveries have highlighted the importance of this research direction. For example, PCBs have been detected in sediment samples from the Atacama Trench, one of the deepest parts of the ocean, at depths greater than 8,000 meters. sdu.dkecowatch.com This finding demonstrates that even the most remote ecosystems are not immune to contamination by persistent organic pollutants. sdu.dknih.gov The fact that the highest concentrations were found in the most recent, upper layers of sediment suggests that these pollutants have only recently reached these depths and that their concentrations may continue to rise. sdu.dk
Future research priorities include:
Deep-Ocean Sediments: Expanding the investigation of PCB presence and fate in hadal trenches and other deep-sea environments, which are now recognized as potential sinks for these pollutants. sdu.dkecowatch.comnih.gov
Polar Regions: Continued monitoring in Arctic and Antarctic ecosystems, where PCBs can accumulate through long-range atmospheric transport and biomagnify in unique food webs.
Tropical Ecosystems: Addressing the relative lack of research on PCB contamination in tropical regions compared to temperate zones. golfodulce.org
By systematically addressing these data gaps, scientists can better understand the global cycling of this compound and protect sensitive ecosystems from its potential impacts.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 2,2',3,4-Tetrachlorobiphenyl in environmental samples?
- Methodology : Use high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) following EPA Method 1668A . This method achieves detection limits as low as 58–228 pg/L for tetrachlorobiphenyl congeners in aqueous matrices. For solid samples (e.g., soil, sediment), EPA Method 8082A specifies GC-ECD or GC-MS with a detection limit of 0.8 µg/kg . Calibration requires certified standard solutions (e.g., 100 µg/mL in isooctane), which must comply with regulatory requirements for "First-Specific Chemical Substances" documentation .
Q. How does the aqueous solubility of this compound influence its environmental fate?
- Data : The compound has a water solubility of 15.59 µg/L at 25°C , contributing to its persistence in hydrophobic environments like sediments and lipid-rich tissues.
- Methodological Consideration : Use shake-flask or generator-column techniques to measure solubility under varying pH and temperature conditions. Pair with octanol-water partition coefficient (log KOW) studies to model bioaccumulation potential .
Q. What are the challenges in distinguishing this compound from co-eluting isomers during chromatographic analysis?
- Resolution Strategy : Optimize GC columns (e.g., DB-5ms or RTX-2330) to separate isomers like 2,2',3,4'-, 2,3,4,4'-, and 2,2',5,5'-tetrachlorobiphenyls. Confirm identities using exact mass (289.9589 Da) and isotopic chlorine patterns via HRMS . Reference standards (e.g., C-041S-TP) with ≥98% purity are critical for method validation .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ between species, and what enzymes drive its hydroxylation?
- Experimental Design : Incubate the compound with liver microsomes from humans and model organisms (e.g., rats). Monitor hydroxylated metabolites using LC-QTOF-MS. Studies on analogous congeners (e.g., CB45) reveal CYP2B subfamilies as primary catalysts, with species-specific enantioselectivity in metabolite formation .
- Key Finding : Rat CYP2B1 preferentially produces para-hydroxylated metabolites, while human CYP2B6 favors meta-hydroxylation. This impacts toxicity assessments and interspecies extrapolation .
Q. What molecular interactions underlie this compound's modulation of gene expression in mammalian systems?
- Approach : Conduct RNA-seq or qPCR on exposed cell lines (e.g., hepatocytes) to identify dysregulated pathways. For example, structural analogs like 2,2',5,5'-tetrachlorobiphenyl upregulate MGLL (monoglyceride lipase) in rats, suggesting interactions with lipid metabolism regulators . Use CRISPR/Cas9 knockout models to validate candidate transcription factors (e.g., PPARγ).
Q. How can isomer-specific degradation kinetics be modeled for this compound in anaerobic sediments?
- Methodology : Perform microcosm studies under sulfate-reducing or methanogenic conditions. Monitor congener depletion via GC-MS and correlate with microbial community profiling (16S rRNA sequencing). Data from similar isomers (e.g., 2,3,4,4'-tetrachlorobiphenyl) show reductive dechlorination rates vary by >50% depending on substituent positions .
Key Considerations for Experimental Design
- Standards : Use certified reference materials (e.g., CAS 52663-59-9) with documented isomer purity .
- Matrix Effects : Spike recovery tests are essential for environmental samples due to lipid interference .
- Ethical Compliance : Adhere to regulations for handling "First-Specific Chemical Substances" and PCB waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
